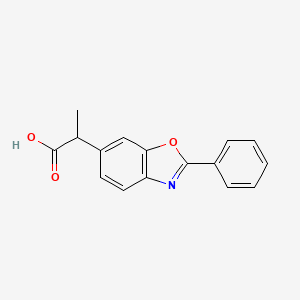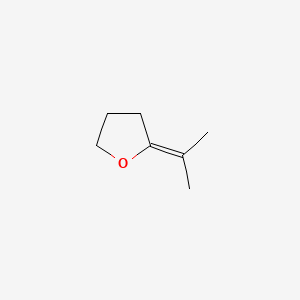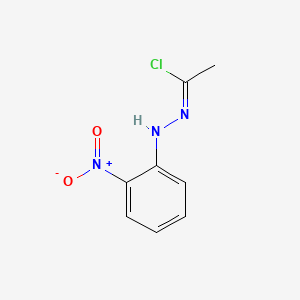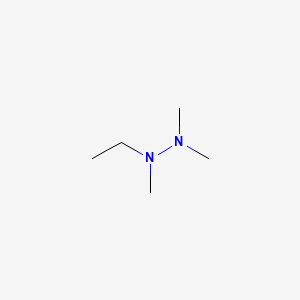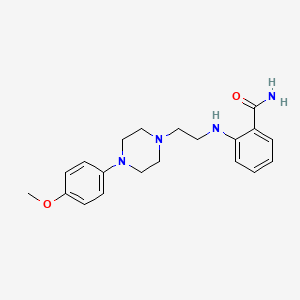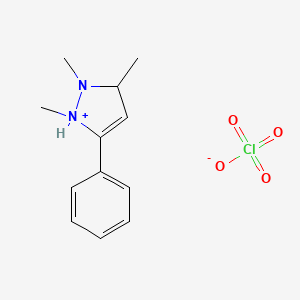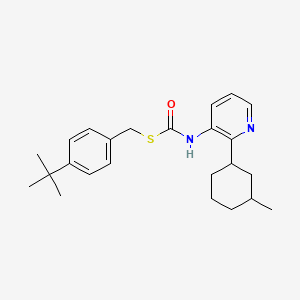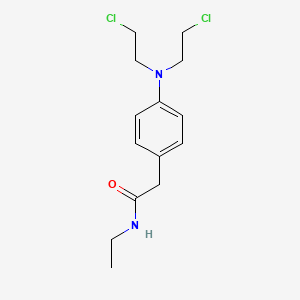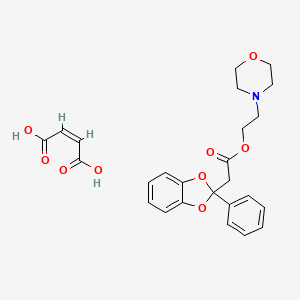
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a phenyl group, and a morpholinoethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate typically involves the esterification of 2-phenyl-1,3-benzodioxole-2-acetic acid with 2-morpholinoethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinoethyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl group are crucial for binding to the active site of enzymes, while the morpholinoethyl ester enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-benzodioxole-2-acetic acid: Lacks the morpholinoethyl ester, resulting in different solubility and bioavailability properties.
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate: Similar structure but without the maleate moiety, affecting its stability and reactivity.
Uniqueness
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate is unique due to the presence of both the morpholinoethyl ester and maleate moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility in various applications, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
50836-05-0 |
|---|---|
Formule moléculaire |
C25H27NO9 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-morpholin-4-ylethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate |
InChI |
InChI=1S/C21H23NO5.C4H4O4/c23-20(25-15-12-22-10-13-24-14-11-22)16-21(17-6-2-1-3-7-17)26-18-8-4-5-9-19(18)27-21;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JFMXOFPOIFRIJN-BTJKTKAUSA-N |
SMILES isomérique |
C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1COCCN1CCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


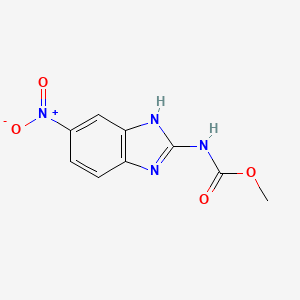
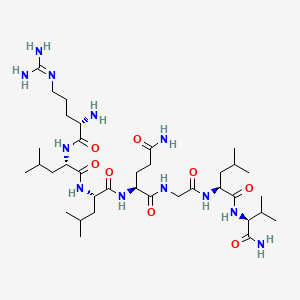
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
